molecular formula C14H12N2O4 B2826515 Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate CAS No. 2244083-82-5

Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate

Cat. No. B2826515
CAS RN: 2244083-82-5
M. Wt: 272.26
InChI Key: JUYVACFFPSBNAV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and chemical synthesis.

Scientific Research Applications

Organic Synthesis Enhancements

One notable application is in the realm of organic synthesis, where this compound plays a crucial role in facilitating novel chemical reactions. For example, it acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Additionally, its derivative, ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate, demonstrates the ability to rearrange with sodium ethoxide, showcasing its versatility in creating complex heterocyclic compounds (Desideri, Manna, & Stein, 1981).

Material Science Applications

In the field of material science, derivatives of ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate contribute to the development of novel materials. Notably, they are used in the synthesis of fluorescent pH sensors that exhibit reversible emission changes upon protonation and deprotonation, making them suitable for detecting acidic and basic organic vapors (Yang et al., 2013). This demonstrates the compound's potential in creating responsive materials for environmental monitoring and chemical sensing.

Medicinal Chemistry Insights

In medicinal chemistry, derivatives of this compound have been explored for their anticancer properties. A study on thieno[2,3-b]pyridine derivatives highlighted their cytotoxicity towards sensitive and multidrug-resistant leukemia cells, with certain compounds exhibiting significant growth inhibitory activity (Al-Trawneh et al., 2021). This underlines the compound's potential as a scaffold for developing new anticancer agents.

properties

IUPAC Name

ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-2-20-14(17)12-7-4-8-15-13(12)10-5-3-6-11(9-10)16(18)19/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYVACFFPSBNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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